molecular formula C24H26N2O2 B2658896 1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-04-8

1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2658896
CAS No.: 862814-04-8
M. Wt: 374.484
InChI Key: WXEHJGSYWAXSHF-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. This molecule features a 1,2-diketone linker connecting a benzylpiperidine moiety to a 1,2-dimethylindole group. The benzylpiperidine scaffold is a well-recognized pharmacophore in neuroscience, prominently featured in acetylcholinesterase (AChE) inhibitors like donepezil, which is a first-line treatment for Alzheimer's disease . The indole nucleus is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Compounds with similar structural motifs, combining piperidine and indole rings, have been synthesized and evaluated as donepezil-like analogs, showing potent anti-acetylcholinesterase activity in the nanomolar range . This suggests potential research applications for this compound in the study of neurodegenerative diseases and the development of novel therapeutic agents. The presence of the 1,2-diketone functional group can influence the compound's reactivity and binding interactions with biological targets. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-22(20-10-6-7-11-21(20)25(17)2)23(27)24(28)26-14-12-19(13-15-26)16-18-8-4-3-5-9-18/h3-11,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEHJGSYWAXSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione (often referred to as Compound A ) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical structure:

  • Molecular Formula: C22H22N2O3
  • Molecular Weight: 362.4 g/mol
  • IUPAC Name: this compound

The structure includes a piperidine ring and an indole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Compound A has shown promising biological activities in various studies. The primary areas of focus include:

1. Antioxidant Activity

Studies have indicated that Compound A exhibits significant antioxidant properties. It has been found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

2. Anticancer Potential

Research has demonstrated that Compound A can inhibit the proliferation of cancer cells. In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) reported that Compound A induces apoptosis and inhibits cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Inhibition of cell cycle progression

3. Neuroprotective Effects

Compound A has been studied for its neuroprotective properties. It acts as a monoamine oxidase inhibitor (MAOI), which may help in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

The biological activity of Compound A can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition: By inhibiting MAO enzymes, Compound A increases the levels of neurotransmitters such as serotonin and dopamine in the brain.
  • Cell Cycle Arrest: The compound disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of Compound A:

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of Compound A. Results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.

Case Study 2: Neuroprotection

A study in Neuroscience Letters examined the neuroprotective effects of Compound A on neuronal cells subjected to oxidative stress. The results indicated that pre-treatment with Compound A significantly reduced cell death and increased antioxidant enzyme activity compared to untreated controls.

Comparison with Similar Compounds

Indole Substitutions

  • Hydroxyindole Derivatives : 1-(4-Benzylpiperidin-1-yl)-2-(6-hydroxy-1H-indol-3-yl)ethane-1,2-dione (6i) exhibits high GluN2B receptor binding affinity (Ki < 100 nM) but lacks functional activity in vivo, likely due to reduced bioavailability or metabolic instability from the polar hydroxy group .
  • Nitroindole Derivatives : 1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione (CAS 334973-49-8) introduces a nitro group, which enhances electron-withdrawing effects but risks nitro-reduction toxicity in vivo .

Heterocyclic Moieties

  • Piperidine vs. Piperazine: Piperidine-based compounds (e.g., the target compound) may exhibit distinct conformational preferences compared to piperazine derivatives (e.g., BMS-488043), affecting receptor interactions.
  • Benzyl vs. Benzoyl Groups : Benzylpiperidine (target compound) offers lipophilic bulk, while benzoylpiperazine (as in BMS-488043) introduces a ketone for polarity modulation .

Physicochemical Properties

Compound Molecular Weight logP logSw (Solubility) Hydrogen Bond Acceptors
Target Compound* ~410 (estimated) ~3.5† ~-3.2† 5
1-(1,2-Dimethylindol-3-yl)-2-(2-methylindol-1-yl)dione (CAS 862831-31-0) 332.4 3.09 -3.26 5
BMS-488043 475.5 2.8 -4.1 7
1-(4-Fluorophenylmethylpiperidyl)-2-indol-3-yldione (VII) 384.4 2.9 -3.5 5

*Estimated based on structural analogs (e.g., ). †Predicted using analogous data.

  • Lipophilicity : The target compound’s dimethylindole and benzylpiperidine groups contribute to a logP ~3.5, favoring blood-brain barrier penetration but risking aqueous solubility challenges (logSw ~-3.2) .
  • Solubility : Methoxy groups (as in BMS-488043) improve solubility slightly (logSw -4.1) compared to halogenated analogs .

Clinical and Preclinical Limitations

  • Metabolic Stability : Nitro and hydroxy groups may lead to rapid clearance or toxicity (e.g., nitro reduction to amines) .
  • Selectivity : Dimethylindole derivatives may exhibit off-target binding; BMS-488043’s pyrrolopyridine moiety improved selectivity for HIV-1 gp120 .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of substitutions (e.g., indole C3 vs. C2 acylation) and dione formation (δ ~190–200 ppm for ketones) .
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 302.38 for C₁₈H₂₂N₂O₂) .

What strategies mitigate low aqueous solubility during pharmacological testing?

Q. Advanced

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug derivatization : Introduce phosphate or ester groups at the dione moiety for hydrolytic activation in vivo .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

How is receptor binding affinity assessed in vitro?

Q. Basic

  • Radioligand displacement assays : Compete with [³H]ifenprodil for NMDA receptor binding (IC₅₀ values < 100 nM indicate high affinity) .
  • Surface plasmon resonance (SPR) : Measure real-time kinetics (kon/koff) for interactions with viral glycoproteins (e.g., HIV-1 gp120) .

How does computational modeling predict NMDA receptor interactions?

Q. Advanced

  • Molecular docking : Use programs like AutoDock to simulate binding poses in the GluN2B allosteric site, focusing on hydrogen bonds with Arg131 and hydrophobic interactions with Phe114 .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding mode retention .

What chemical modifications enhance stability under physiological conditions?

Q. Basic

  • Steric shielding : Add methyl groups to the piperidine ring to reduce metabolic oxidation .
  • Prodrug approaches : Mask dione groups with hydrolyzable moieties (e.g., acetates) to prevent premature degradation .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay validation : Cross-verify using orthogonal methods (e.g., SPR vs. functional assays) .
  • Control standardization : Normalize cell lines (e.g., HEK293 vs. primary neurons) and buffer conditions (pH 7.4 ± 0.2) .

What analytical methods confirm post-synthesis purity?

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥98% purity .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • DSC : Monitor melting points (e.g., ~200–220°C) to detect polymorphic impurities .

What in vivo models evaluate blood-brain barrier (BBB) penetration?

Q. Advanced

  • Rodent pharmacokinetics : Measure brain-to-plasma ratios (AUCbrain/AUCplasma) after IV administration .
  • Microdialysis : Quantify unbound compound in cerebrospinal fluid (CSF) to assess BBB permeability .

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